Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate

Description

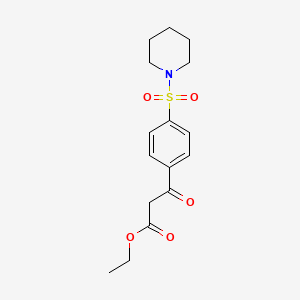

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate is a β-keto ester featuring a phenyl ring substituted with a piperidin-1-ylsulfonyl group at the para position. This compound is structurally characterized by:

- Ethyl ester group: Enhances lipophilicity and influences metabolic stability.

- 3-Oxo propanoate backbone: Provides reactivity for condensation reactions, commonly utilized in heterocyclic synthesis (e.g., pyrimidines, tetrahydropyrimidines) .

Its molecular weight is 325.38 g/mol (CAS 1403566-38-0) , and it serves as a pharmaceutical intermediate, though specific biological targets remain underexplored in available literature.

Properties

Molecular Formula |

C16H21NO5S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

ethyl 3-oxo-3-(4-piperidin-1-ylsulfonylphenyl)propanoate |

InChI |

InChI=1S/C16H21NO5S/c1-2-22-16(19)12-15(18)13-6-8-14(9-7-13)23(20,21)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |

InChI Key |

IZHRAAGKEMPZMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate typically involves the reaction of ethyl 3-oxo-3-phenylpropanoate with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxy derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Piperidine vs. Pyrrolidine Sulfonamides

- Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate (CAS 1403566-38-0) : Difference: Pyrrolidine (5-membered ring) replaces piperidine (6-membered). Impact: Reduced steric bulk and altered basicity (pyrrolidine pKa ~11.3 vs. piperidine pKa ~11.2). This may affect solubility and binding interactions in biological systems.

Trifluoromethyl vs. Sulfonamide Substituents

- Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0) : Difference: Trifluoromethyl (electron-withdrawing) replaces sulfonamide. Impact:

- Lipophilicity : Higher logP compared to sulfonamide derivatives, influencing membrane permeability.

Heteroaromatic Substituents

- Impact: Enhanced target affinity in enzyme inhibition (e.g., kinase targets) due to heteroaromatic interactions.

Backbone and Ester Group Modifications

Methyl vs. Ethyl Esters

- Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (CAS 93618-66-7) : Difference: Methyl ester replaces ethyl. Impact:

- Metabolic Stability : Methyl esters are generally more prone to hydrolysis than ethyl esters, affecting bioavailability.

Propanoate Derivatives in Agrochemicals

- Fenoxaprop-ethyl and Quizalofop-ethyl : Difference: Chlorinated benzoxazolyl/quinoxalinyl substituents replace sulfonamide. Impact: These compounds exhibit herbicidal activity via acetyl-CoA carboxylase inhibition, suggesting the target compound’s sulfonamide group may redirect bioactivity toward non-agrochemical targets (e.g., enzyme antagonism) .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate is a synthetic compound known for its complex structure and potential biological activities. This compound, which belongs to the class of esters, features an ethyl ester group, a ketone functional group, and a piperidine ring substituted with a sulfonyl group. Its molecular formula is C₁₆H₂₁NO₅S, with a molecular weight of approximately 339.41 g/mol .

Chemical Structure and Properties

The structural complexity of this compound contributes to its unique biological properties. The presence of the piperidine ring and sulfonyl group suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₅S |

| Molecular Weight | 339.41 g/mol |

| CAS Number | 1403564-58-8 |

| Chemical Class | Ester |

Biological Activity

Preliminary studies suggest that this compound may exhibit several pharmacological properties:

- Anticancer Activity : Initial investigations indicate that this compound may have cytotoxic effects against various cancer cell lines, potentially due to its ability to interfere with cellular processes involved in tumor growth.

- Anticonvulsant Properties : There are indications that the compound may possess anticonvulsant activity, making it a candidate for further exploration in neurological disorders.

- Antimicrobial Effects : Research suggests that it could exhibit antimicrobial properties, particularly against resistant strains of bacteria.

Case Studies and Research Findings

Research on similar compounds has provided insights into the biological activity of this compound. For instance, studies on related sulfonamide derivatives have shown significant anticancer activity, prompting further investigation into the structure-activity relationship (SAR) of these compounds.

Table: Comparison of Similar Compounds

| Compound Name | Notable Features |

|---|---|

| Ethyl 3-oxo-3-(4-(phenyl)sulfonyl)propanoate | Lacks piperidine; potential for different biological activity |

| Ethyl 1-(3-oxo-3-phenypropyl)-4-piperidinecarboxylic acid | Similar functional groups; different pharmacokinetics |

| Naproxen Derivatives | Known anti-inflammatory properties; varied biological activities |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease pathways. Molecular dynamics simulations and binding affinity studies are essential for elucidating these interactions.

Future Research Directions

Given its promising biological activity, further research is warranted to explore:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To better understand the interaction pathways and molecular targets.

- Formulation Development : To enhance bioavailability and therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.